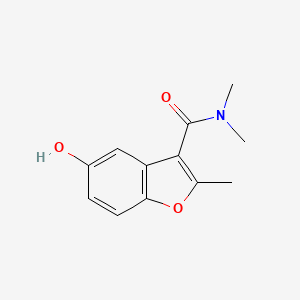![molecular formula C24H30N4O2S B12040356 5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12040356.png)
5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-tert-ブチルフェノキシ)メチル]-2-(4-モルフォリニルメチル)-4-フェニル-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンは、分子式C24H30N4O2S、分子量438.596 g/molの複雑な有機化合物です 。この化合物は、化学、生物学、医学など、さまざまな分野で多様な用途を持つことが知られている化学物質のクラスに属します。
準備方法
合成経路および反応条件
5-[(4-tert-ブチルフェノキシ)メチル]-2-(4-モルフォリニルメチル)-4-フェニル-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンの合成は、通常、容易に入手可能な出発物質から開始し、複数の段階を伴います。主なステップには以下が含まれます。
トリアゾール環の形成: これは、適切なヒドラジン誘導体を二硫化炭素と環化し、その後アルキル化することによって実現できます。
フェニル基およびモルフォリニルメチル基の導入: これらの基は、求核置換反応によって導入されます。
tert-ブチルフェノキシ基の付加: このステップでは、中間体をtert-ブチルフェノールと塩基性条件下で反応させます。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を高くするために、上記の合成経路を最適化することになるでしょう。これには、反応条件とスケーラビリティをよりよく制御するための連続フローリアクターの使用が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、トリアゾール環またはフェニル基をターゲットとし、ジヒドロまたはテトラヒドロ誘導体を形成する可能性があります。
置換: 求核置換反応と求電子置換反応は、トリアゾール環とフェニル基のさまざまな位置で起こりえます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)およびm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロアルカン、アシルクロリド、スルホニルクロリドなどの試薬は、塩基性または酸性条件下で使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、スルホキシド、スルホン、還元されたトリアゾール誘導体、およびさまざまな置換されたトリアゾール化合物が含まれます。
科学研究への応用
5-[(4-tert-ブチルフェノキシ)メチル]-2-(4-モルフォリニルメチル)-4-フェニル-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌作用や抗癌作用を含む、その潜在的な生物活性について研究されています。
医学: 酸化ストレスや炎症に関与する疾患の治療における治療薬としての可能性を調査するための研究が進行中です。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted triazole compounds.
科学的研究の応用
5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
5-[(4-tert-ブチルフェノキシ)メチル]-2-(4-モルフォリニルメチル)-4-フェニル-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。
分子標的: この化合物は、酸化ストレスや炎症に関与する酵素や受容体と相互作用する可能性があります。
関連する経路: 細胞増殖、アポトーシス、および免疫応答に関連するシグナル伝達経路を調節する可能性があります。
類似化合物の比較
類似化合物
- 5-[(4-tert-ブチルフェノキシ)メチル]-4-(3-メチルフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオン
- 5-[(4-tert-ブチルフェノキシ)メチル]-4-(2-メチルフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオン
- 5-[(4-メトキシフェノキシ)メチル]-4-フェニル-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオン
独自性
5-[(4-tert-ブチルフェノキシ)メチル]-2-(4-モルフォリニルメチル)-4-フェニル-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンの独自性は、特定の官能基の組み合わせにあり、これは独特の化学的および生物学的特性を与えます。特に、モルフォリニルメチル基の存在は、類似の化合物と比較して、その溶解性と生物学的利用能を高める可能性があります。
類似化合物との比較
Similar Compounds
- 5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-[(4-Tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-[(4-Methoxyphenoxy)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
The uniqueness of 5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinylmethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
特性
分子式 |
C24H30N4O2S |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
5-[(4-tert-butylphenoxy)methyl]-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C24H30N4O2S/c1-24(2,3)19-9-11-21(12-10-19)30-17-22-25-27(18-26-13-15-29-16-14-26)23(31)28(22)20-7-5-4-6-8-20/h4-12H,13-18H2,1-3H3 |
InChIキー |
HGSTTYMEHDLTEH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN(C(=S)N2C3=CC=CC=C3)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B12040281.png)
![2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12040287.png)

![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12040322.png)
![3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12040325.png)
![4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040331.png)
![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12040336.png)
![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12040348.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)



